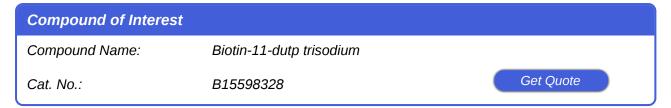


Biotin-11-dUTP Trisodium Salt: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-11-dUTP, trisodium salt, is a modified deoxyuridine triphosphate that serves as an essential tool in molecular biology for the non-radioactive labeling of DNA. This analog of deoxythymidine triphosphate (dTTP) contains a biotin molecule linked to the C5 position of the uracil base via an 11-atom spacer arm. This linker facilitates the efficient incorporation of the modified nucleotide into DNA by various DNA polymerases and ensures the accessibility of the biotin moiety for subsequent detection with avidin or streptavidin conjugates. This guide provides an in-depth overview of the structure, properties, and key applications of Biotin-11-dUTP, complete with detailed experimental protocols and workflow diagrams.

Core Properties and Specifications

Biotin-11-dUTP is a versatile reagent for enzymatic DNA labeling. Its key properties are summarized in the table below.



Property	Value	References
Molecular Formula	C28H42N6Na3O17P3S	[1]
Molecular Weight	928.62 g/mol	[1][2]
Purity	≥95% (HPLC)	[3]
Form	Aqueous solution or lyophilized solid	[4][5]
Solubility	Soluble in water and TE buffer	[1]
Storage Conditions	-20°C, protected from light	[3][5]
Stability	Stable for over 12 months at -20°C. Avoid repeated freeze-thaw cycles.	[5]
Spectral Properties	λmax at 240 nm and 289 nm (in Tris-HCl, pH 7.5)	[3]

Key Applications: Non-Radioactive DNA Labeling

Biotin-11-dUTP can be enzymatically incorporated into DNA through several methods, making it a valuable tool for generating biotinylated probes for various downstream applications such as in situ hybridization (ISH), Southern blotting, and affinity purification.[6] The choice of labeling method depends on the specific application, the starting DNA material, and the desired probe characteristics.

Experimental Protocols

This section provides detailed methodologies for the most common DNA labeling techniques using Biotin-11-dUTP.

Nick translation is a method used to label double-stranded DNA. The process involves introducing single-strand breaks ("nicks") into the DNA backbone with DNase I, followed by the simultaneous removal of nucleotides from the 5' side of the nick and the incorporation of new, labeled nucleotides at the 3' side by DNA Polymerase I.



Materials:

- Double-stranded DNA (1 μg)
- 10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)
- dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP, 0.325 mM dTTP)
- Biotin-11-dUTP (1 mM solution)
- DNase I (diluted to an optimal concentration)
- DNA Polymerase I (10 U/μL)
- 0.5 M EDTA, pH 8.0
- Nuclease-free water
- Spin column for purification

Protocol:

- In a microcentrifuge tube, combine the following on ice:
 - dsDNA: 1 μg
 - 10X Nick Translation Buffer: 5 μL
 - o dNTP mix: 5 μL
 - Biotin-11-dUTP (1 mM): 1.75 μL
 - DNA Polymerase I: 5 μL
 - Optimally diluted DNase I: X μL
 - $\circ~$ Nuclease-free water: to a final volume of 50 μL
- Mix the components gently and centrifuge briefly.



- Incubate the reaction at 15°C for 1-2 hours.[7] The optimal incubation time may need to be determined empirically to achieve the desired probe size (typically 300-600 bp for ISH).[8]
- Stop the reaction by adding 5 μL of 0.5 M EDTA, pH 8.0.[8]
- (Optional) To check the size of the labeled probe, denature a 15 μL aliquot by heating at 95-100°C for 4 minutes, followed by immediate cooling on ice. Analyze the denatured probe on an agarose gel alongside a DNA size marker.[8]
- Purify the biotinylated probe from unincorporated nucleotides using a spin column according to the manufacturer's instructions.[8] The labeled probe can be stored at -20°C for several years.[8]

Incorporating Biotin-11-dUTP during the Polymerase Chain Reaction (PCR) is an efficient method to generate highly labeled, specific DNA probes. This is achieved by substituting a portion of the dTTP in the reaction mixture with Biotin-11-dUTP.

Materials:

- DNA template (20-200 ng)
- Forward and Reverse Primers (20 μM each)
- 10X PCR Buffer
- 25 mM MgCl₂
- dNTP mix containing Biotin-11-dUTP:
 - dATP, dCTP, dGTP: 1 mM each
 - dTTP: 0.65 mM
 - Biotin-11-dUTP: 0.35 mM[9]
- Taq DNA Polymerase (1 U/μL)
- Nuclease-free water



· PCR purification kit

Protocol:

• Set up a 50 μL PCR reaction as follows:

10X PCR Buffer: 5 μL

25 mM MgCl₂: 3 μL

dNTP mix with Biotin-11-dUTP: 5 μL

Forward Primer (20 μM): 1 μL

Reverse Primer (20 μM): 1 μL

Taq DNA Polymerase: 1 μL

DNA Template: 1 μL

Nuclease-free water: 33 μL[9]

 Perform PCR using optimized cycling conditions for your specific template and primers. A general cycling protocol is:

Initial Denaturation: 95°C for 2-5 minutes

25-35 Cycles:

Denaturation: 95°C for 30-60 seconds

Annealing: 55-65°C for 30-60 seconds

Extension: 72°C for 1 minute per kb of the target amplicon

Final Extension: 72°C for 5-10 minutes

 Analyze a small aliquot (5 μL) of the PCR product on an agarose gel to confirm the amplification of the correct-sized fragment.



 Purify the biotinylated PCR product using a PCR purification kit to remove primers, unincorporated dNTPs, and the polymerase.

This method is based on the annealing of random short primers (heptanucleotides) to a denatured DNA template. The Klenow fragment of DNA Polymerase I then synthesizes new DNA strands, incorporating Biotin-11-dUTP in the process.[10]

Materials:

- Linearized DNA template (~100 ng)
- 5X Heptanucleotide mix
- 5X dNTP mix (containing Biotin-11-dUTP)
- 10X Reaction Buffer
- Klenow Fragment (3' \rightarrow 5' exo-) (5 U/ μ L)
- 0.5 M EDTA, pH 8.0
- Nuclease-free water
- Ethanol (100% and 70%)
- 5 M Ammonium Acetate

Protocol:

- In a microcentrifuge tube, dilute approximately 100 ng of the linear DNA template to a final volume of 24 μL with nuclease-free water.[10]
- Add 10 μL of the 5X heptanucleotide mix.
- Denature the DNA by boiling for 5 minutes, then immediately chill in a dry ice/ethanol bath for 5 minutes.[10]
- Thaw the solution on ice and briefly centrifuge.



- Add the following reagents in the specified order:
 - 10 μL of 5X dNTP mix (with Biotin-11-dUTP)
 - 5 μL of 10X Reaction Buffer
 - 1 μL of Klenow fragment[10]
- Mix gently and incubate at 37°C for 60 minutes.[10]
- Stop the reaction by adding 2 μL of 0.5 M EDTA.[10]
- To purify the labeled probe, add 5 μ L of 5 M Ammonium Acetate, followed by 110 μ L of 100% ethanol.[10]
- Chill at -20°C for 15 minutes.[10]
- Centrifuge at >10,000 x g for 30-60 minutes at 4°C.[10]
- Carefully remove the supernatant and wash the DNA pellet with ice-cold 70% ethanol.[10]
- Centrifuge again, remove the supernatant, and air-dry the pellet before resuspending in a suitable buffer (e.g., TE buffer).

This technique utilizes Terminal deoxynucleotidyl Transferase (TdT) to add one or more Biotin-11-UTP molecules to the 3'-hydroxyl ends of DNA strands.[11] This method is particularly useful for labeling oligonucleotides.

Materials:

- DNA (5 pmol of 3'-OH ends)
- 5X TdT Reaction Buffer
- Terminal deoxynucleotidyl Transferase (TdT) (15 U/μL)
- Biotin-11-UTP (5 μM)
- 0.2 M EDTA



- Chloroform:isoamyl alcohol (24:1)
- Nuclease-free water

Protocol:

- Dilute the TdT to a working concentration of 1.5 U/μL in 1X TdT Reaction Buffer just before use.[11]
- Set up the labeling reaction on ice:
 - DNA: 5 pmol
 - 5X TdT Reaction Buffer: 10 μL
 - Biotin-11-UTP (5 μM): 5 μL
 - Diluted TdT (1.5 U/μL): 2 μL
 - Nuclease-free water: to a final volume of 50 μL[11]
- Incubate at 37°C for 30 minutes.[11]
- Stop the reaction by adding 2.5 μL of 0.2 M EDTA.[11]
- Extract the TdT by adding 50 μL of chloroform:isoamyl alcohol, vortexing briefly, and centrifuging for 1-2 minutes.[11]
- Carefully transfer the upper aqueous phase containing the labeled DNA to a new tube.

Application in Apoptosis Detection: The TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.[10] The assay relies on the ability of TdT to label the 3'-hydroxyl ends of DNA breaks with modified nucleotides, such as Biotin-11-dUTP.



Principle of the TUNEL Assay

During apoptosis, endonucleases cleave genomic DNA, generating a large number of DNA fragments with free 3'-OH ends. TdT recognizes these ends and catalyzes the addition of Biotin-11-dUTP. The incorporated biotin can then be detected using streptavidin conjugated to a reporter molecule, such as horseradish peroxidase (HRP) for colorimetric detection or a fluorophore for fluorescent detection.[1][12]

Detailed TUNEL Assay Protocol (for adherent cells)

Materials:

- Adherent cells cultured on coverslips or in a 96-well plate
- Phosphate-buffered saline (PBS)
- 3.7% Paraformaldehyde in PBS (freshly prepared)
- 0.2% Triton X-100 in PBS
- Equilibration Buffer
- TdT Solution
- Biotin-11-dUTP Solution
- Streptavidin-HRP conjugate
- DAB (3,3'-diaminobenzidine) substrate
- Hematoxylin (optional, for counterstaining)

Protocol:

- Fixation:
 - Wash cells three times with PBS.
 - Fix the cells with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.



• Permeabilization:

- Wash the fixed cells three times with PBS.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.
 [2]

· Equilibration:

- Wash the permeabilized cells three times with PBS.
- Incubate the cells with 100 μL of Equilibration Buffer for 10 minutes at room temperature.
 [2]

Labeling:

- \circ Prepare the TUNEL reaction mixture immediately before use by mixing 5 μ L of TdT Solution with 45 μ L of Biotin-11-dUTP Solution per sample.[2]
- $\circ\,$ Remove the Equilibration Buffer and add 50 μL of the TUNEL reaction mixture to each sample.
- Incubate for 60 minutes at 37°C in a humidified, dark chamber.

Detection:

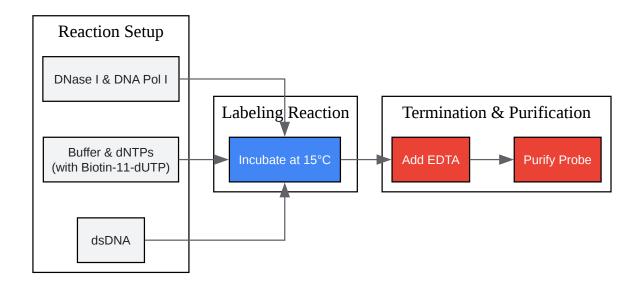
- Wash the cells three times with PBS.
- Incubate with Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) for 30 minutes at room temperature.
- Wash three times with PBS.
- Add the DAB substrate and incubate for 1-5 minutes, or until a brown color develops in apoptotic cells.[2]
- Counterstaining and Visualization:



- Wash three times with PBS.
- (Optional) Counterstain with hematoxylin.
- Mount the coverslips or view the plate under a light microscope. Apoptotic nuclei will appear dark brown.[13]

Mandatory Visualizations Experimental Workflow Diagrams

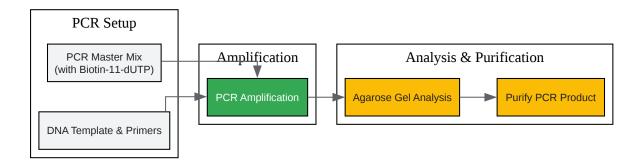
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental procedures described in this guide.



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Caption: Workflow for Nick Translation DNA Labeling.

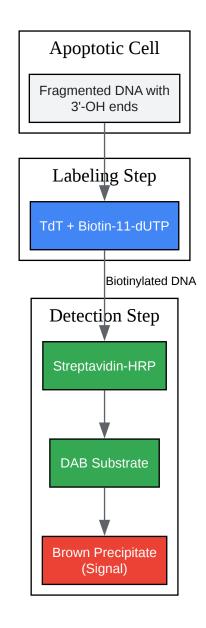




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Caption: Workflow for PCR-Based DNA Labeling.





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Caption: Principle of the TUNEL Assay for Apoptosis Detection.

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